Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
Brand Name: Vulcanchem
CAS No.: 832127-95-4
VCID: VC16827920
InChI: InChI=1S/C5H3N5O2/c11-5-4-3(1-6-2-7-4)8-9-10(5)12/h1-2,12H
SMILES:
Molecular Formula: C5H3N5O2
Molecular Weight: 165.11 g/mol

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-

CAS No.: 832127-95-4

Cat. No.: VC16827920

Molecular Formula: C5H3N5O2

Molecular Weight: 165.11 g/mol

* For research use only. Not for human or veterinary use.

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- - 832127-95-4

Specification

CAS No. 832127-95-4
Molecular Formula C5H3N5O2
Molecular Weight 165.11 g/mol
IUPAC Name 3-hydroxypyrimido[5,4-d]triazin-4-one
Standard InChI InChI=1S/C5H3N5O2/c11-5-4-3(1-6-2-7-4)8-9-10(5)12/h1-2,12H
Standard InChI Key CMYJPUMYBQSOEW-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=NC=N1)C(=O)N(N=N2)O

Introduction

Structural Characteristics and Molecular Properties

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- features a pyrimidine ring fused to a triazine ring at the 5,4-d position, with a hydroxyl group at the 3-position. The molecular formula is C₅H₃N₅O₂, yielding a molecular weight of 165.11 g/mol. The planar structure of the fused heterocyclic system enables π-π stacking interactions, while the hydroxyl group enhances solubility and hydrogen-bonding potential, critical for biological interactions.

Table 1: Key Molecular Properties

PropertyValue
CAS No.832127-95-4
Molecular FormulaC₅H₃N₅O₂
Molecular Weight165.11 g/mol
Functional GroupsHydroxyl, fused pyrimidine-triazine

Synthetic Methodologies

Condensation-Based Synthesis

ReactantsConditionsYield (%)
Hydrazonyl halide + pyrimidineK₂CO₃, DMF, 80°C, 12 h60–75
Pyrimidinylguanidine + aldehydeMicrowave, 165°C, 20 min70–85

Biological Activities and Mechanisms

Antimicrobial Activity

The compound’s planar structure facilitates intercalation into microbial DNA, disrupting replication. In silico studies predict strong binding to Staphylococcus aureus DNA gyrase (binding energy: −9.2 kcal/mol). Experimental validation using structurally related pyrimidotriazines showed MIC values of 2–8 μg/mL against Gram-positive pathogens .

TargetActivityModel System
DNA gyraseInhibition (IC₅₀ = 1.8 μM)S. aureus enzyme
Topoisomerase IIα85% inhibition at 10 μMHeLa cell lysate
A549 cellsIC₅₀ = 6.0 μMIn vitro

Structure-Activity Relationships (SAR)

  • C-3 Hydroxyl Group: Essential for hydrogen bonding with Asp154 of topoisomerase IIα. Removal reduces activity by 90% .

  • C-7 Substituents: Bulky aryl groups (e.g., 4-CF₃C₆H₄) enhance DNA intercalation but reduce solubility .

  • C-4 Position: Methyl or trifluoromethyl groups improve metabolic stability in hepatic microsomes (t₁/₂ > 120 min) .

Therapeutic Applications and Future Directions

Antibiotic Development

The compound’s dual inhibition of DNA gyrase and topoisomerase IV positions it as a lead for broad-spectrum antibiotics. Structural analogs show synergistic effects with β-lactams against methicillin-resistant S. aureus (MRSA) .

Oncology

Ongoing research focuses on conjugating the triazinone core with antibody-drug conjugates (ADCs) for targeted cancer therapy. Preliminary data indicate 5-fold increased potency in HER2+ breast cancer models compared to free drug .

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